REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]([O:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])=[O:4]>ClCCl>[F:1][C:2]([F:12])([F:13])[C:3]([O:5][C:6](=[O:11])[C:7]([F:9])([F:8])[F:10])=[O:4].[F:1][C:2]([F:13])([F:12])[C:3]([OH:5])=[O:4]
|
Name
|
compound
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an orange colored solution was obtained after 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The solution was then stirred at 0° C. for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |